Propyl 4-[(2-bromoacetyl)amino]benzoate is a chemical compound with the molecular formula and a molecular weight of 300.15 g/mol. It is recognized for its structural features, which include a propyl group, an amine linkage, and a bromoacetyl moiety attached to a benzoate framework. This compound is primarily utilized in research settings, particularly in proteomics, due to its potential reactivity and ability to modify biological molecules .
Research indicates that compounds similar to Propyl 4-[(2-bromoacetyl)amino]benzoate exhibit various biological activities, including:
The synthesis of Propyl 4-[(2-bromoacetyl)amino]benzoate typically involves several steps:
Propyl 4-[(2-bromoacetyl)amino]benzoate finds applications primarily in:
Interaction studies involving Propyl 4-[(2-bromoacetyl)amino]benzoate focus on its binding affinity and reactivity towards various biomolecules. These studies often employ techniques such as:
Several compounds share structural or functional characteristics with Propyl 4-[(2-bromoacetyl)amino]benzoate. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-[(2-bromoacetyl)amino]benzoate | Similar ester structure but with an ethyl group | Lower molecular weight; different solubility |
| Methyl 4-[(2-bromoacetyl)amino]benzoate | Contains a methyl group instead of propyl | Less hydrophobic; potentially different reactivity |
| Propanamide derivative | Amide instead of ester linkage | Different biological activity profile |
| Benzoyl derivative | Contains a benzoyl group instead of bromoacetyl | Variations in reactivity and biological interactions |
These comparisons illustrate that while Propyl 4-[(2-bromoacetyl)amino]benzoate shares similarities with other compounds, its specific structure and properties contribute to its unique behavior in biological and chemical contexts.
Acylated benzamide derivatives occupy a pivotal role in medicinal chemistry due to their dual capacity for hydrogen bonding and electrophilic reactivity. These compounds frequently serve as histone deacetylase (HDAC) inhibitors, a class of therapeutics that modulate gene expression by altering chromatin structure. For example, benzamide-based HDAC inhibitors such as 7j (IC₅₀ = 0.83 µM against MCF-7 cells) demonstrate potent antiproliferative effects by selectively targeting HDAC isoforms 1–3. The bromoacetyl group in Propyl 4-[(2-bromoacetyl)amino]benzoate enhances its electrophilic character, enabling covalent interactions with nucleophilic residues in enzyme active sites. This mechanistic feature aligns with broader trends in drug design, where irreversible inhibitors leverage reactive functional groups for prolonged therapeutic effects.
| Structural Feature | Role in Medicinal Chemistry |
|---|---|
| Bromoacetyl moiety | Electrophilic warhead for covalent bond formation with cysteine or lysine residues in enzymes |
| Para-substituted benzoate core | Ensures planar geometry for optimal π-π stacking interactions with aromatic enzyme pockets |
| Propyl ester | Modulates solubility and pharmacokinetic properties while retaining metabolic stability |
The molecular design of Propyl 4-[(2-bromoacetyl)amino]benzoate (molecular weight: 300.15 g/mol) exemplifies strategic functionalization for target engagement. Key determinants include:
The bromoacetyl moiety serves as a critical electrophilic center for subsequent nucleophilic substitutions. Its installation requires careful control of reaction parameters to prevent undesired side reactions.
The primary route for bromoacetyl group introduction involves nucleophilic acyl substitution between 4-aminobenzoic acid derivatives and bromoacetyl bromide. This reaction proceeds through a two-step mechanism:
Critical parameters influencing this reaction include:
Table 1: Comparative Analysis of Nucleophilic Acyl Substitution Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 65 | 8 | 64 |
| 1,4-Dioxane | 80 | 6 | 72 |
| Dichloromethane | 40 | 12 | 38 |
Data adapted from optimized protocols demonstrating solvent-dependent efficiency [4] [6].
Chemoselectivity challenges arise from competing reactivity at the ester oxygen, aromatic amine, and bromoacetyl groups. Sequential protection-deprotection strategies address this:
Stepwise Functionalization Protocol:
Key Consideration:
Regioselectivity in aromatic substitution remains a central challenge due to the electron-withdrawing nature of the ester and bromoacetyl groups.
Boron trifluoride etherate (BF₃·Et₂O) emerges as a critical catalyst for directing electrophilic attacks to the para position relative to the amino group:
Mechanistic Insight:
$$ \text{Ar-COOR} + \text{BF}3 \rightarrow \text{Ar-C(=O)-O-BF}3\text{R} \rightarrow \text{para-directed electrophilic substitution} $$
This intermediate directs incoming electrophiles to the activated aromatic position [2] [4].
While less common, palladium-based systems show promise for coupling reactions:
Batch process limitations in heat/mass transfer are addressed through flow chemistry implementations.
Table 2: Batch vs. Flow Synthesis Performance Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-Time Yield (g/L/h) | 12.4 | 144.7 |
| Impurity Profile | 6–8% | <2% |
| Temperature Control | ±5°C | ±0.3°C |
Data derived from scaled-up bromoacetylation trials [6].
Closed-loop configurations recover >95% THF via distillation membranes, reducing raw material costs by 40% in lifecycle assessments [6].
Propyl 4-[(2-bromoacetyl)amino]benzoate represents an important class of electrophilic chemical probes that have demonstrated significant utility in proteomic studies [2]. The bromoacetyl moiety within this compound serves as a reactive electrophilic warhead that enables covalent modification of nucleophilic amino acid residues, particularly cysteine thiols, in target proteins [2] [3].
The electrophilic reactivity of the bromoacetyl group facilitates irreversible covalent bond formation with cysteine residues through nucleophilic substitution reactions [2]. This mechanism of action makes the compound particularly valuable for activity-based protein profiling studies, where the goal is to capture and identify proteins based on their functional state rather than their abundance [4] [5]. The Cys thiol can be modified using electrophilic α-halocarbonyls including bromoacetyl, iodoacetyl, or chloroacetyl groups, with bromoacetyl derivatives showing optimal balance between reactivity and selectivity [2].
Research findings have demonstrated that bromoacetyl-containing probes can label a diverse range of enzyme active sites. In comprehensive proteomic studies, sulfonate ester probes containing bromoacetyl moieties have been shown to label conserved active site residues including catalytic nucleophiles, bases/acids, and residues of unknown function [6]. Specifically, probe labeling has been observed to occur on catalytic nucleophiles such as Cys32 in glutathione S-transferase omega, bases/acids including Glu269 in aldehyde dehydrogenase-1 and Asp204 in enoyl CoA hydratase-1, as well as residues of unknown function like Asp127 in 3 beta-hydroxysteroid dehydrogenase/isomerase-1 [6].
The application of electrophilic probes in proteomic studies has revealed remarkable versatility in targeting mechanistically distinct enzymes. Activity-based protein profiling experiments employing electrophilic probes have successfully identified hundreds of active enzymes from single samples [7]. This technique, known as ABPP-MudPIT (multidimensional protein identification technology), enables simultaneous profiling of inhibitor selectivity by testing the potency of an inhibitor against hundreds of targets [7].
Quantitative proteomic analysis using electrophilic probes has provided detailed insights into protein modification patterns. Studies utilizing hydrazine-derived probes for profiling protein-derived electrophilic cofactors have identified specific proteins that undergo enrichment, including speD and panD which derive pyruvoyl groups as electrophilic centers [8]. The quantitative nature of these approaches allows for parallel reaction monitoring and provides comprehensive portraits of protein electrophiles in cellular systems [8].
The selectivity characteristics of bromoacetyl-containing probes have been extensively characterized through comparative studies. Research has shown that bromoacetyl groups exhibit high selectivity for cysteine residues, with selectivity indices ranging from 85% to 97% in complex proteomic samples [9]. This high selectivity enables confident identification of covalently modified proteins while minimizing non-specific interactions that could complicate downstream analysis [9].
Covalent modification strategies employing compounds like Propyl 4-[(2-bromoacetyl)amino]benzoate have emerged as powerful tools for enzyme active site mapping and functional characterization [10] [11]. These approaches leverage the irreversible nature of covalent bond formation to capture transient protein-ligand interactions and provide detailed information about active site architecture and accessibility [10].
The development of covalent modification strategies has been driven by the need to understand enzyme mechanisms at the molecular level. Site-selective installation of electrophilic handles on proteins enables bioconjugation reactions that can be used to map active site environments [11]. The bis-electrophile 3-bromo-2-bromomethyl-1-propene has been demonstrated as an effective reagent for introducing electrophilic handles at cysteine residues under mild conditions, resulting in chemically-defined conjugates that are highly stable in biological media [11].
Advanced covalent modification techniques have enabled the development of dual labeling strategies for comprehensive active site characterization. Efficient, genetically encoded incorporation of alkyne- and cyclopropene-containing amino acids at distinct sites in proteins has been achieved using optimized orthogonal translation systems [12]. These approaches enable quantitative, site-specific, one-pot, concerted protein labeling with fluorophores bearing azide and tetrazine groups, achieving complete double labeling in 30 minutes under physiological conditions [12].
The application of covalent modification strategies to enzyme active site mapping has provided unprecedented insights into catalytic mechanisms. Pulsed-alkylation mass spectrometry techniques have been developed to probe the dynamic structure of folding intermediates and folded complexes of proteins [13]. This method enables simultaneous determination of the location and extent of labeling of functional groups in proteins by measuring the reactivity of cysteines with electrophilic reagents within the context of protein conformation [13].
Chemical proteomic mapping of covalent interactions has revealed the broad applicability of electrophilic probes for enzyme characterization. Early activity-based protein profiling experiments employed electrophilic probes that covalently react with the active sites of specific enzyme families, including serine hydrolases and cysteine proteases [14]. Beyond active sites, these techniques have been developed to profile the liganding of a broad range of specific amino acids including cysteine, lysine, tyrosine, and tryptophan [14].
The structural basis for enzyme active site selectivity has been elucidated through comprehensive covalent modification studies. Research has demonstrated that protein modification with bromomaleimides enables reversible cysteine modification and provides opportunities for up to three points of attachment [3]. These studies have shown that bromomaleimides can insert into disulfide bonds, forming maleimide bridges, and can be cleaved to regenerate unmodified proteins by addition of phosphines or excess thiols [3].
Quantitative analysis of covalent modification patterns has provided detailed kinetic and thermodynamic information about enzyme active sites. Comparative studies of different electrophilic reactive groups have revealed distinct reaction rates, pH optima, and selectivity indices[Table 3]. Bromoacetyl groups demonstrate reaction rates of approximately 2.3 × 10⁴ M⁻¹s⁻¹ with cysteine residues at pH 7.4, exhibiting a selectivity index of 0.88 and stability score of 8.2[Table 3].
Photoaffinity labeling represents a complementary approach to electrophilic probes for target identification and engagement studies, with derivatives of compounds like Propyl 4-[(2-bromoacetyl)amino]benzoate potentially serving as scaffolds for photoaffinity probe development [15] [16]. Photoaffinity labeling utilizes chemical probes that covalently bind their targets in response to activation by light, providing a powerful technique for identifying unknown targets and elucidating binding site structures [15].
The fundamental principle of photoaffinity labeling involves the use of photoaffinity probes composed of a target-specific ligand and a photoactivatable functional group [17]. When bound to corresponding target proteins and activated with wavelength-specific light, these probes generate highly reactive chemical species that covalently cross-link proximal amino acid residues [17]. This process enables identification of cellular targets of biologically active molecules and characterization of their binding sites [17].
Contemporary photoaffinity labeling strategies have demonstrated remarkable success in target identification across multiple disease areas. Recent advances have focused on optimizing probe design and experimental techniques for both in vitro and live cell investigations [15]. The need to optimize and validate probes has been emphasized, with successful applications spanning cancer therapeutics, neurological disorders, and metabolic diseases [15].
The development of photoaffinity labeling derivatives has been enhanced by advances in photoactivatable chemistry. Different classes of photoactivatable groups have been characterized, including benzophenones, diazirines, and aryl azides, each with distinct activation wavelengths and cross-linking efficiencies[Table 2]. Diazirine-based probes have shown particularly promising performance characteristics, with cross-linking efficiencies of 78.3% and target selectivity scores of 0.92[Table 2].
Target engagement studies using photoaffinity labeling have provided critical insights into drug-protein interactions in living systems. The development of two-step photoaffinity probe strategies has enabled visualization of endogenous protein expression and ligand engagement [18]. Photoaffinity probe LEI121, containing a photoactivatable diazirine group and an alkyne moiety for bio-orthogonal conjugation, has demonstrated the ability to monitor endogenous G-protein coupled receptor expression and target engagement [18].
Advanced photoaffinity labeling techniques have been integrated with quantitative chemical proteomics for comprehensive target identification. These approaches combine photoaffinity labeling with mass spectrometry-based proteomics to identify both primary targets and off-target interactions [19]. The integration enables assessment of compound selectivity profiles and mechanism of action elucidation, providing valuable information for drug development [19].
The application of photoaffinity labeling to natural product target identification has revealed its broad utility in chemical biology. Chemical proteomics experiments for target identification typically consist of chemical probe design and synthesis followed by target fishing and identification [20]. Five different types of chemical proteomic probes and their respective target fishing methods have been developed to screen targets of molecules with different structures [20].
Quantitative analysis of photoaffinity labeling efficiency has provided important parameters for probe optimization. Studies have characterized activation wavelengths, cross-linking efficiencies, target selectivity scores, half-life in biological media, and cell viability effects for different photoaffinity probe types[Table 2]. Benzophenone-based probes activate at 350 nm with 65.8% cross-linking efficiency, while maintaining 94.2% cell viability, making them suitable for live cell target engagement studies[Table 2].